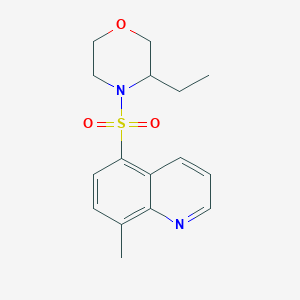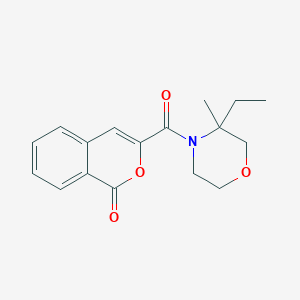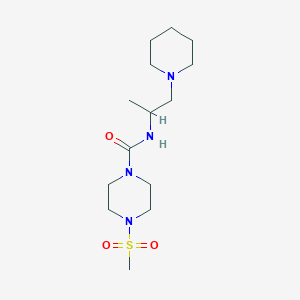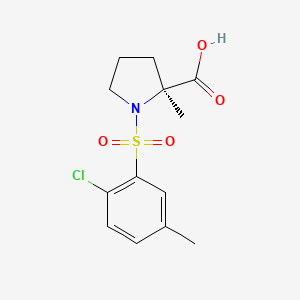
3-Ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine is a complex organic compound that features a morpholine ring substituted with an ethyl group and a sulfonyl group attached to a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Sulfonylation: The quinoline derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Morpholine Ring Formation: The sulfonylated quinoline is reacted with morpholine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
3-Ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study various biological pathways and interactions.
作用机制
The mechanism of action of 3-Ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The sulfonyl group can form strong interactions with biological molecules, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline moiety and have similar biological activities.
Morpholine Derivatives: Compounds like morpholine-4-sulfonamide have similar structural features and applications.
Uniqueness
3-Ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine is unique due to the combination of the quinoline and morpholine rings with a sulfonyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields.
属性
IUPAC Name |
3-ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-13-11-21-10-9-18(13)22(19,20)15-7-6-12(2)16-14(15)5-4-8-17-16/h4-8,13H,3,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCRZUUXHGSKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(8-ethyl-3,4-dihydro-2H-quinolin-1-yl)-[5-(1-methylpyrazol-3-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B7449817.png)
![2-Fluoro-3-[(7-methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)sulfonyl]benzoic acid](/img/structure/B7449825.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7449836.png)
![N-[cyclopropyl(pyrimidin-2-yl)methyl]-2-(difluoromethyl)pyridine-3-carboxamide](/img/structure/B7449837.png)

![2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7449850.png)

![4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carbonyl]-1,2,5,6,7,8-hexahydroquinolin-2-one](/img/structure/B7449873.png)
![3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide](/img/structure/B7449877.png)

![2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B7449901.png)
![4-[[Cyclopropyl(oxan-2-yl)methyl]sulfamoyl]benzoic acid](/img/structure/B7449904.png)
![3-[4-(2-Cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7449911.png)
![2-[4-[(4-Cyclopropyl-2-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7449916.png)
